(Z)-N'-(2,4-dimethylphenyl)-4-(4-nitrophenyl)thiazole-2-carbohydrazonoyl cyanide
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Description
(Z)-N'-(2,4-dimethylphenyl)-4-(4-nitrophenyl)thiazole-2-carbohydrazonoyl cyanide is a useful research compound. Its molecular formula is C19H15N5O2S and its molecular weight is 377.42. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis and Antimicrobial Activity
Compounds containing thiazole derivatives have been synthesized and evaluated for their antimicrobial activity. For example, N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives demonstrated antimicrobial effects against both gram-positive and gram-negative bacteria, as well as antifungal activity against Candida albicans and Aspergillus niger species. The activity varied with different substituents, indicating the potential for designing specific compounds for targeted antimicrobial effects Chawla, 2016.
2. Chemical Sensing and Detection
Thiazole derivatives have been employed as chemical sensors for the detection of specific ions in aqueous media. For instance, substituted 2-aminobenzothiazoles were used as cyanide sensors, demonstrating sensitivity and selectivity over other anions. These findings suggest the potential use of thiazole-based compounds in environmental monitoring and safety applications Elsafy et al., 2018.
3. Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds with potential cytotoxic activity against cancer cell lines has been reported using propenone derivatives, leading to the creation of new pyridine, pyrimidine, pyrazole, and isoxazole derivatives. This highlights the versatility of thiazole-containing compounds in drug discovery and the development of new therapeutic agents Mansour et al., 2020.
4. Organic Synthesis Reactions
Thiazole derivatives have been involved in various organic synthesis reactions, demonstrating the reactivity and versatility of these compounds in creating complex molecules. For example, the nitration of dimethyl acetophenone and dimethyl benzophenone led to the formation and rearomatization of adducts, showcasing the reactivity of such compounds in synthetic chemistry Fischer et al., 1975.
Properties
IUPAC Name |
(2Z)-N-(2,4-dimethylanilino)-4-(4-nitrophenyl)-1,3-thiazole-2-carboximidoyl cyanide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2S/c1-12-3-8-16(13(2)9-12)22-23-17(10-20)19-21-18(11-27-19)14-4-6-15(7-5-14)24(25)26/h3-9,11,22H,1-2H3/b23-17- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUVUAYCQUQLIV-QJOMJCCJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NN=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)N/N=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.